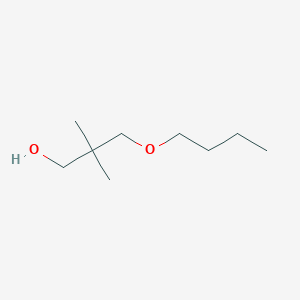

3-Butoxy-2,2-dimethyl-propanol

Description

Contextualization within Glycol Ether Chemistry

Glycol ethers are a class of solvents that possess both an ether and an alcohol functional group in the same molecule. sigmaaldrich.cn This dual functionality makes them exceptionally versatile, allowing them to dissolve a wide variety of substances and act as coupling agents that can make water and organic systems miscible. sigmaaldrich.cniarc.fr They are characterized by their strong solvency, chemical stability, and compatibility with numerous organic solvents. sigmaaldrich.cn

The glycol ether family is traditionally divided into two main groups, distinguished by their starting material: iarc.frwikipedia.orgglycol-ethers.eu

E-series: Derived from ethylene (B1197577) oxide. These are commonly found in water-based paints, cosmetics, inks, and pharmaceuticals. wikipedia.orgglycol-ethers.eu

P-series: Derived from propylene (B89431) oxide. These are often used in degreasers, cleaners, adhesives, and aerosol paints. wikipedia.orgglycol-ethers.eu

3-Butoxy-2,2-dimethyl-propanol, being a derivative of neopentyl glycol (2,2-dimethylpropane-1,3-diol), does not strictly fall into the conventional E-series or P-series. However, it shares the defining structural characteristic of a glycol ether: the presence of both ether (-O-) and hydroxyl (-OH) groups. This structure suggests it would exhibit the versatile solvent properties typical of this chemical class. The hydroxyl group allows it to participate in reactions typical of alcohols, such as esterification, while the ether linkage provides stability. sigmaaldrich.cn

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C9H20O2 |

| Molecular Weight | 160.26 g/mol |

| Boiling Point | ~200-220 °C (estimated) |

| Solubility | Expected to have moderate solubility in water and good solubility in organic solvents. |

Historical Perspective of Analogous Compounds and Their Initial Research Interests

The research trajectory of compounds analogous to this compound provides insight into its potential applications and areas of scientific study. Key analogs include its parent alcohol, neopentyl glycol, and other butoxy-containing propanols.

Neopentyl Glycol (NPG)

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is a foundational chemical intermediate synthesized industrially via the aldol (B89426) reaction of isobutyraldehyde (B47883) and formaldehyde. wikipedia.org Initial and ongoing research has focused on its use as a building block in polymer chemistry. chemanalyst.com When used in the manufacture of polyester (B1180765) and alkyd resins, NPG imparts enhanced stability against heat, light, and water. wikipedia.orgchemanalyst.com This makes it highly valuable for producing high-performance coatings, lubricants, and plasticizers. wikipedia.orgfortunebusinessinsights.com

More recent research has explored novel applications for NPG. For instance, it has been investigated as a solid-solid phase change material (PCM) for thermal energy storage, although its relatively low degradation temperature can be a limitation. wikipedia.orgacs.org To overcome such drawbacks, research has extended to synthesizing NPG derivatives, such as fatty acid esters, to create more stable PCMs. acs.org

Derivatives of Neopentyl Glycol

Scientific interest in modifying NPG to create new functional molecules is well-documented. A prominent example is Neopentyl Glycol Diglycidyl Ether (NGDE) , an epoxy compound synthesized from NPG. wikipedia.org Research has shown NGDE is an effective reactive diluent and cross-linking agent for epoxy resins. mdpi.comresearchgate.net Its inclusion in formulations can enhance the toughness, water resistance, and thermostability of materials like soy-based adhesives. mdpi.comepa.gov This line of research highlights a key interest in leveraging the stable neopentyl structure to build robust polymers.

Other Butoxy Propanol (B110389) Analogs

Other glycol ethers, such as isomers of butoxy propanol, serve as important functional analogs. 1-tert-Butoxy-2-propanol , for example, was developed as a safer alternative to certain E-series glycol ethers. Research interest in this compound has centered on its performance as a coupling agent in water-based paints, a solvent in cleaning formulations, and a component in electrolyte solutions for lithium-ion batteries. Its synthesis and adoption, which grew significantly in the 1990s, were driven by a demand for solvents with specific performance characteristics and improved toxicological profiles.

The study of these analogous compounds demonstrates a clear research path: the synthesis of glycol ethers based on unique diols like neopentyl glycol to create materials with enhanced stability, and the development of specific isomers to serve as high-performance solvents in a variety of industrial applications.

Table 2: Properties of Selected Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Interest |

|---|---|---|---|

| Neopentyl Glycol (NPG) | 126-30-7 | C5H12O2 | Polyester resins, lubricants, phase change materials. wikipedia.orgacs.org |

| Neopentyl Glycol Diglycidyl Ether (NGDE) | 17557-23-2 | C11H20O4 | Epoxy resin cross-linker and reactive diluent. mdpi.combiosynth.com |

| 3-Butoxy-1-propanol | 10215-33-5 | C7H16O2 | Solvent in coatings, inks, and cleaning products. nih.gov |

| 1-tert-Butoxy-2-propanol | 57018-52-7 | C7H16O2 | Solvent replacement, coupling agent, electrolyte solutions. inchem.org |

| 3-Butoxy-2,2-dimethylpropanal | 104924-85-8 | C9H18O2 | Chemical intermediate (aldehyde analog). nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H20O2 |

|---|---|

Molecular Weight |

160.25 g/mol |

IUPAC Name |

3-butoxy-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C9H20O2/c1-4-5-6-11-8-9(2,3)7-10/h10H,4-8H2,1-3H3 |

InChI Key |

HVADYUPTDFGQDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(C)(C)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 3-Butoxy-2,2-dimethyl-propanol

The synthesis of this compound, a hydroxy ether, can be approached through several advanced methodologies. These routes offer different advantages in terms of selectivity, yield, and reaction conditions.

Hydrogenolysis of Cyclic Acetals and Ketals in Hydroxy Ether Synthesis

A highly selective method for producing hydroxy ethers involves the liquid phase hydrogenolysis of cyclic acetals or ketals. google.comwipo.intgoogle.com This process begins with the formation of a cyclic acetal from a polyhydroxyl compound and an aldehyde or ketone. For the synthesis of this compound, the logical precursor would be a cyclic acetal derived from 2,2-dimethyl-1,3-propanediol.

The general reaction scheme involves two main steps:

Acetal Formation: 2,2-dimethyl-1,3-propanediol is reacted with an aldehyde, such as butyraldehyde, in the presence of an acid catalyst to form the corresponding cyclic acetal, 5-butyl-2,2-dimethyl-1,3-dioxane.

Hydrogenolysis: The resulting cyclic acetal is then subjected to hydrogenolysis. This step involves reacting the acetal with hydrogen gas in the presence of a noble metal catalyst, typically supported on carbon or silica. google.comgoogle.com This process cleaves the acetal ring to yield the target hydroxy mono-ether with high selectivity, avoiding the use of acidic co-catalysts. google.comwipo.intgoogle.com

A significant advantage of this method is the increased selectivity towards the desired mono-ether product compared to direct "one-pot" reactions. google.com However, a potential side reaction is the formation of 1,2-dialkoxy-alkanes, which results from the reaction of the acetal with the hydroxy ether product. google.com

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1. Acetal Formation | 2,2-dimethyl-1,3-propanediol, Butyraldehyde | Acid Catalyst | 5-Butyl-2,2-dimethyl-1,3-dioxane |

| 2. Hydrogenolysis | 5-Butyl-2,2-dimethyl-1,3-dioxane, Hydrogen Gas | Noble Metal Catalyst (e.g., Pd/C) | This compound |

Strategies for Controlled Alkoxylation Reactions

Alkoxylation is a common industrial process for producing ethers. In a controlled synthesis of this compound, the goal is to achieve mono-butoxylation of 2,2-dimethyl-1,3-propanediol. This can be challenging due to the presence of two hydroxyl groups. The reaction typically involves reacting the alcohol with an alkylene oxide in the presence of a catalyst.

Alternatively, etherification can be achieved by reacting an alcohol with another alcohol, such as the reaction between 2,2-dimethyl-1,3-propanediol and butanol. This process often requires specific catalysts to facilitate the condensation reaction and manage selectivity. The reaction of glycerol with alcohols like tert-butyl alcohol, which is mechanistically similar, highlights the use of acid catalysts to produce mono-, di-, and tri-ethers. mdpi.commdpi.com Achieving high selectivity for the mono-ether product often depends on controlling reaction conditions such as temperature, pressure, and the molar ratio of the reactants. mdpi.com

Catalyst systems for alkoxylation can include calcium-containing compositions, which are prepared by reacting a calcium compound with a carboxylic acid or anhydride. google.com These catalysts facilitate the reaction of alcohols with alkylene oxides to produce alkoxylated derivatives. google.com

Base-Catalyzed Etherification Approaches (e.g., Sodium Hydride Mediated Reactions)

The Williamson ether synthesis is a classic and versatile method for preparing ethers. This approach can be adapted for the synthesis of this compound from 2,2-dimethyl-1,3-propanediol and a butyl halide. The reaction proceeds via an SN2 mechanism.

The key steps are:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol, forming a sodium alkoxide intermediate. pearson.com The use of a stoichiometric amount of base is crucial to favor the formation of the mono-alkoxide.

Nucleophilic Substitution: The resulting alkoxide ion acts as a nucleophile and attacks a primary alkyl halide, such as 1-bromobutane (B133212). The bromide ion is displaced, forming the ether linkage. pearson.com

A primary challenge in this synthesis is controlling the reaction to prevent dietherification, where both hydroxyl groups of the diol react. This can be managed by carefully controlling the stoichiometry of the base and the alkyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 2,2-dimethyl-1,3-propanediol | 1-Bromobutane | Sodium Hydride (NaH) | Aprotic (e.g., THF, DMSO) | This compound |

Stereoselective Synthesis of Enantiopure this compound Analogues

The parent compound, this compound, is achiral due to the presence of a prochiral center at C2. However, analogues of this compound can be synthesized in enantiopure forms if a stereocenter is introduced. For example, replacing one of the methyl groups at the C2 position with a different substituent would create a chiral center.

The synthesis of such chiral analogues would require stereoselective methods. This could involve starting with a chiral building block, such as an enantiopure substituted propanediol. Alternatively, asymmetric synthesis techniques could be employed. For instance, the synthesis of (S)-(+)-3-tert-butoxy-2-methyl-1-bromopropane is achieved from (R)-(+)-3-tert-butoxy-2-methyl-1-propanol, demonstrating that stereochemistry can be controlled during synthetic transformations of similar structures. prepchem.com

Methods for achieving stereoselectivity could include:

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic precursor.

Asymmetric Catalysis: Employing chiral catalysts to direct the formation of one enantiomer over the other during the etherification step.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the precursor molecule to direct the stereochemical outcome of a reaction, followed by its removal.

Derivatization Chemistry of this compound

The presence of a primary hydroxyl group in this compound allows for a variety of chemical derivatizations, most notably the formation of esters.

Esterification Reactions and Formation of Propanoate Derivatives

The terminal hydroxyl group of this compound can readily undergo esterification to form various ester derivatives. The formation of a propanoate derivative is a representative example of this transformation. This reaction involves treating the hydroxy ether with a propionylating agent.

Common methods for this esterification include:

Fischer Esterification: Reacting this compound with propanoic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). This is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion.

Reaction with Acyl Halides: A more reactive method involves treating the alcohol with propanoyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270). The base neutralizes the HCl byproduct.

Reaction with Acid Anhydrides: Using propanoic anhydride, often with a catalyst like 4-dimethylaminopyridine (DMAP) or a Lewis acid, provides another efficient route to the propanoate ester.

The resulting product, 3-Butoxy-2,2-dimethylpropyl propanoate, possesses different physical and chemical properties compared to the parent alcohol, which can be useful for various applications.

| Esterification Method | Propionylating Agent | Catalyst/Base |

|---|---|---|

| Fischer Esterification | Propanoic acid | H₂SO₄ (catalytic) |

| Acyl Halide Method | Propanoyl chloride | Pyridine |

| Acid Anhydride Method | Propanoic anhydride | DMAP (catalytic) |

Synthesis of Ethers and Related Alkyl Derivatives

The synthesis of ethers from this compound can be theoretically achieved through the Williamson ether synthesis. This long-standing and versatile method involves the reaction of an alkoxide with a primary alkyl halide via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgjk-sci.com In this reaction, the alcohol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form a more nucleophilic alkoxide ion. jk-sci.commasterorganicchemistry.com This alkoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. mesa247.pebyjus.com

For the preparation of a simple ether derivative of this compound, such as its methyl ether, two main pathways are conceivable:

Alkylation of this compound: The alkoxide of this compound would be reacted with a methyl halide (e.g., methyl iodide).

Reaction of a 3-Butoxy-2,2-dimethyl-propyl halide with methoxide: A halide derivative of this compound would be reacted with a methoxide salt.

However, the structure of this compound, with its neopentyl-like backbone, presents significant steric hindrance around the hydroxyl group. masterorganicchemistry.comstudy.com This steric bulk can impede the S\textsubscript{N}2 reaction, potentially leading to lower yields or favoring competing elimination (E2) reactions, especially if secondary or tertiary alkyl halides are used. masterorganicchemistry.comstudy.com Therefore, for successful ether synthesis, a primary alkyl halide is strongly preferred. masterorganicchemistry.combyjus.com The choice of a non-protic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can help to minimize side reactions. jk-sci.commesa247.pe

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reaction Type |

| This compound | Methyl Iodide | NaH | DMF | 1-Butoxy-3-methoxy-2,2-dimethylpropane | Williamson Ether Synthesis (S\textsubscript{N}2) |

| Sodium Butoxide | 1-chloro-2,2-dimethylpropane | - | Butanol | 1-Butoxy-2,2-dimethylpropane | Williamson Ether Synthesis (S\textsubscript{N}2) |

Incorporation into Polymeric and Oligomeric Structures

The primary alcohol functional group of this compound allows for its incorporation into various polymeric and oligomeric structures. This can be achieved through several polymerization techniques where the hydroxyl group acts as a reactive site.

For instance, this compound can be used as a monofunctional alcohol in the synthesis of polyesters. In this process, it would act as a chain-terminating agent, controlling the molecular weight of the resulting polymer. The reaction would typically involve a diacid or its derivative and a diol, with the subject compound added to cap the growing polymer chains.

Another potential application is in the formation of polyurethanes. The hydroxyl group of this compound can react with isocyanate groups to form urethane linkages. When reacted with diisocyanates, it can be incorporated as a side chain or an end group, modifying the properties of the final polymer, such as its flexibility and solubility.

Furthermore, the alcohol can be chemically modified to introduce a polymerizable group. For example, it can be esterified with acrylic acid or methacrylic acid to form the corresponding acrylate or methacrylate monomer. These monomers can then undergo free-radical polymerization to produce polymers with pendant 3-butoxy-2,2-dimethyl-propoxy groups. These side chains would be expected to influence the polymer's thermal and mechanical properties.

Formation of Silyl Ether Analogues

Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their ease of formation and cleavage under specific conditions. The hydroxyl group of this compound can be converted to a silyl ether by reacting it with a silyl halide, such as trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. organic-chemistry.org Common bases used for this purpose include imidazoles or non-nucleophilic amines like triethylamine.

The steric hindrance around the hydroxyl group in this compound is a critical factor in the selection of the silylating agent and reaction conditions. organic-chemistry.org While less hindered primary alcohols react readily, the neopentyl-like structure may require more reactive silylating agents or longer reaction times. The use of a more potent silylating agent like a silyl triflate (e.g., TMSOTf) could facilitate the reaction for such sterically hindered alcohols. ucla.edu

The choice of the silyl group also influences the stability of the resulting silyl ether. For example, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to a wider range of conditions than trimethylsilyl (TMS) ethers.

| Alcohol | Silylating Agent | Base | Solvent | Silyl Ether Product |

| This compound | Trimethylsilyl chloride (TMSCl) | Imidazole | Dichloromethane | 3-Butoxy-2,2-dimethyl-1-(trimethylsilyloxy)propane |

| This compound | tert-Butyldimethylsilyl chloride (TBDMSCl) | Triethylamine | DMF | 1-(tert-Butyldimethylsilyloxy)-3-butoxy-2,2-dimethylpropane |

Reaction Mechanisms and Kinetics of this compound Synthesis

The most plausible synthetic route to this compound is the Williamson ether synthesis, which proceeds via an S\textsubscript{N}2 mechanism. wikipedia.orgmesa247.pe This mechanism involves a single concerted step where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to the displacement of the leaving group and the formation of the ether. mesa247.peyoutube.com

For the synthesis of this compound, one could envision the reaction between the mono-alkoxide of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and a butyl halide (e.g., 1-bromobutane). The reaction would be initiated by the deprotonation of one of the hydroxyl groups of neopentyl glycol with a strong base to form the alkoxide.

The kinetics of this S\textsubscript{N}2 reaction are bimolecular, meaning the rate depends on the concentration of both the alkoxide and the alkyl halide. The rate equation can be expressed as: Rate = k[Alkoxide][Alkyl Halide].

A significant factor influencing the reaction kinetics is steric hindrance. mesa247.pestudy.com The neopentyl structure of the alkoxide is known to slow down the rate of S\textsubscript{N}2 reactions due to the difficulty of the backside attack. masterorganicchemistry.com This steric hindrance increases the activation energy of the reaction.

The table below presents kinetic parameters for the esterification of neopentyl glycol with propionic acid, which can serve as an analogue to understand the reactivity of the neopentyl glycol backbone.

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Neopentyl glycol + Propionic acid → Monoester + Water | Dowex 50WX2 | 100 | - | 65 |

| Monoester + Propionic acid → Diester + Water | Dowex 50WX2 | 100 | - | 75 |

Data adapted from studies on neopentyl glycol esterification as an illustrative model. vtt.fiacs.org

The higher activation energy for the second esterification step is indicative of the increased steric hindrance, a factor that would similarly affect the synthesis of the di-butyl ether of neopentyl glycol.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For 3-Butoxy-2,2-dimethyl-propanol, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal provides information about the electronic environment of the protons, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Spectral Data for this compound:

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| H-a | 3.3 - 3.5 | Triplet | 2H |

| H-b | 1.4 - 1.6 | Sextet | 2H |

| H-c | 1.3 - 1.4 | Sextet | 2H |

| H-d | 0.8 - 1.0 | Triplet | 3H |

| H-e | 3.2 - 3.4 | Singlet | 2H |

| H-f | 0.8 - 1.0 | Singlet | 6H |

| H-g | 3.1 - 3.3 | Singlet | 2H |

| OH | Variable | Singlet | 1H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Spectral Data for this compound:

| Assignment | Expected Chemical Shift (ppm) |

| C-1 | 68 - 72 |

| C-2 | 35 - 40 |

| C-3 | 20 - 25 (gem-dimethyl) |

| C-4 | 70 - 75 |

| C-5 | 72 - 78 |

| C-6 | 30 - 35 |

| C-7 | 18 - 22 |

| C-8 | 13 - 15 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to further confirm the connectivity. For instance, a COSY spectrum would show correlations between adjacent protons in the butyl chain, while an HMBC spectrum would reveal long-range correlations between protons and carbons, such as the correlation between the protons of the gem-dimethyl groups (H-f) and the quaternary carbon (C-2) and the adjacent methylene (B1212753) carbon (C-1).

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) would be employed.

The molecular formula of this compound is C₉H₂₀O₂, which corresponds to a molecular weight of approximately 160.28 g/mol . In an EI-MS spectrum, the molecular ion peak (M⁺) would be expected at m/z 160.

The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ether bond and the loss of small neutral molecules.

Expected Key Fragment Ions in the Mass Spectrum of this compound:

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical |

| 103 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 87 | [CH₂(OH)C(CH₃)₂CH₂]⁺ | Cleavage of the ether bond |

| 73 | [C(CH₃)₂CH₂OH]⁺ | Alpha-cleavage adjacent to the alcohol |

| 57 | [C₄H₉]⁺ | Butyl cation |

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be a broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration for the ether linkage would be expected in the 1050-1150 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C stretching vibrations of the alkyl backbone would be strong.

Expected Vibrational Bands for this compound:

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Weak | Stretching |

| C-H | 2850-3000 | 2850-3000 (strong) | Stretching |

| C-O (ether) | 1050-1150 | Moderate | Stretching |

| C-O (alcohol) | 1000-1100 | Moderate | Stretching |

| C-H | 1350-1480 | 1350-1480 (moderate) | Bending |

By combining the data from NMR, MS, and IR/Raman spectroscopy, a complete and unambiguous structural elucidation of this compound can be achieved, confirming the connectivity and arrangement of all atoms within the molecule.

Chemical Reactivity and Mechanistic Studies

Oxidation Pathways and Mechanisms

The primary alcohol group in 3-Butoxy-2,2-dimethyl-propanol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The bulky 2,2-dimethylpropyl group, however, sterically hinders the approach of oxidizing agents, which can lead to slower reaction rates compared to unhindered primary alcohols.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are expected to selectively oxidize the primary alcohol to 3-Butoxy-2,2-dimethyl-propanal. The mechanism of these oxidations generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for PCC) followed by an E2-like elimination of the α-proton to yield the aldehyde.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will likely oxidize the primary alcohol to 3-Butoxy-2,2-dimethyl-propanoic acid. This transformation proceeds through the intermediate aldehyde, which is then further oxidized. The stability of the neopentyl-like structure prevents oxidation at the quaternary carbon.

Illustrative Oxidation Reactions of this compound

| Oxidizing Agent | Expected Major Product | Typical Reaction Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 3-Butoxy-2,2-dimethyl-propanal | Dichloromethane, Room Temperature |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 3-Butoxy-2,2-dimethyl-propanal | Dichloromethane, -78 °C to Room Temperature |

| Potassium Permanganate (KMnO₄) | 3-Butoxy-2,2-dimethyl-propanoic acid | Basic, aqueous solution, heat |

This table is illustrative and based on the general reactivity of sterically hindered primary alcohols.

Reduction Reactions and Product Characterization

The primary alcohol and the ether linkage in this compound are generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). The hydroxyl group is already in a reduced state, and the ether C-O bond is typically stable to these reagents.

Reduction of the corresponding aldehyde or carboxylic acid derivatives, however, would yield this compound. For instance, the reduction of 3-Butoxy-2,2-dimethyl-propanal with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would regenerate the parent alcohol. The characterization of the reduction product would involve spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the primary alcohol and the ether linkage.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Key Expected Signals |

|---|---|

| ¹H NMR | Signal for -CH₂OH protons, signals for the butoxy group protons, singlet for the gem-dimethyl protons. |

| ¹³C NMR | Signal for the -CH₂OH carbon, signals for the butoxy group carbons, signal for the quaternary carbon. |

This table provides expected spectroscopic features for product characterization.

Substitution Reactions Involving the Hydroxyl and Ether Linkages

Hydroxyl Group Substitution:

The hydroxyl group of this compound is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide.

Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form the corresponding tosylate. This tosylate can then undergo Sₙ2 reactions with various nucleophiles. However, due to the neopentyl-like structure, Sₙ2 reactions at the carbon bearing the leaving group are expected to be very slow due to severe steric hindrance.

Alternatively, reaction with strong hydrohalic acids like HBr or HI can lead to the formation of the corresponding alkyl halide. This reaction likely proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group to form a good leaving group (H₂O).

Ether Linkage Substitution:

The ether linkage in this compound is generally unreactive under neutral or basic conditions. Cleavage of the ether bond typically requires harsh conditions, such as refluxing with a strong acid like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the steric hindrance of the neopentyl group, the nucleophile will likely attack the less hindered carbon of the butoxy group, leading to the formation of 1-bromobutane (B133212) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol). wikipedia.org

Stability and Degradation Mechanisms under Various Chemical Conditions

Acidic Conditions:

Under strongly acidic conditions, this compound can undergo cleavage of the ether linkage as described above. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The stability of the molecule is therefore limited in the presence of strong, hot acids.

Basic Conditions:

The compound is expected to be relatively stable under basic conditions. The primary alcohol can be deprotonated by a strong base to form an alkoxide, but this does not typically lead to degradation of the carbon skeleton. The ether linkage is also stable to bases.

Thermal Degradation:

Glycol ethers can undergo thermal decomposition at elevated temperatures. rsc.orgwpmucdn.comredriver.team The degradation pathways can involve homolytic cleavage of C-O or C-C bonds to form radical intermediates. For this compound, initial cleavage could occur at the ether linkage or at the C-C bonds of the butoxy or neopentyl groups, leading to a complex mixture of smaller aldehydes, alcohols, and alkanes. The presence of the quaternary carbon in the neopentyl group might influence the fragmentation pattern.

Photochemical Degradation:

The photodegradation of polymers containing neopentyl glycol structures has been studied, and it is known that the absence of β-hydrogens in the neopentyl moiety can influence the degradation pathways. tue.nl While this compound itself does not have strong chromophores to absorb UV-Vis light, in the presence of photosensitizers or in atmospheric conditions, it could undergo degradation initiated by radical species like hydroxyl radicals. This would likely involve hydrogen abstraction from the C-H bonds of the butoxy group or the methylene (B1212753) group of the propanol (B110389) moiety, followed by reactions with oxygen to form various oxidation products.

Applications in Advanced Materials and Chemical Synthesis

Role as a Solvent in Formulations and Coatings Development

While specific data on 3-Butoxy-2,2-dimethyl-propanol is scarce, its potential function as a solvent can be inferred from its molecular structure. As a glycol ether, it possesses both polar (hydroxyl group) and non-polar (butyl and dimethylpropyl groups) characteristics, suggesting it could act as a solvent for a range of resins and other formulation components.

Coalescing agents are high-boiling point solvents that aid in the film formation of polymer dispersions. After the evaporation of water, the coalescent temporarily plasticizes the polymer particles, allowing them to fuse into a continuous film.

The effectiveness of a coalescing agent is dependent on its partitioning between the aqueous and polymer phases and its evaporation rate. For this compound, its bulky 2,2-dimethylpropyl group might influence its partitioning behavior and plasticizing efficiency in ways that differ from more common linear isomers. However, without empirical data, its performance as a coalescing agent remains theoretical.

A coupling agent functions to improve the compatibility of two immiscible phases, such as oil and water, or a polymer and a filler. The amphiphilic nature of glycol ethers allows them to act as coupling agents. The hydroxyl group of this compound would be hydrophilic, while the butoxy and dimethylpropyl groups are lipophilic. This structure would theoretically enable it to stabilize multiphase systems like emulsions or improve the dispersion of pigments in a resin.

Precursor in the Synthesis of Specialty Chemicals

The chemical structure of this compound, featuring a primary alcohol, makes it a potential starting material for various chemical syntheses. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be esterified.

There is no specific information available in the searched literature that identifies this compound as a direct precursor or intermediate in the synthesis of existing pharmaceuticals or agrochemicals. The synthesis of such complex molecules typically relies on well-established and readily available building blocks.

The primary alcohol group of this compound could potentially be used to create monomers for polymerization. For instance, it could be reacted with acrylic acid or methacrylic acid to form an acrylate or methacrylate monomer. The bulky side chain could impart specific properties, such as altered glass transition temperature or solubility, to the resulting polymer. However, there is no evidence in the provided search results of its current use for this purpose.

Utilization in Biomimetic Material Design and Development

Biomimetic materials are synthetic materials that mimic the structures and functions of natural materials. The design of such materials often requires precise control over molecular architecture. There is no information to suggest that this compound is currently being used in the design or development of biomimetic materials.

Surfactant Development and Surface Modification Applications

The unique molecular architecture of this compound, characterized by a branched hydrophobic tail and a primary hydroxyl group, suggests its potential utility in the fields of surfactant development and surface modification. While extensive research specifically detailing the performance of this compound as a primary surfactant is limited in publicly available literature, its structural attributes provide a basis for exploring its theoretical applications and comparing it to related compounds.

The efficacy of a surfactant is largely determined by its ability to reduce surface tension at interfaces, which is a function of its molecular structure, including the balance between its hydrophilic (water-attracting) and lipophilic (oil-attracting) portions. The 2,2-dimethyl substitution on the propane backbone, a neopentyl structure, creates significant steric hindrance. This steric shielding can influence the packing of molecules at an interface, potentially affecting the critical micelle concentration (CMC) and the ultimate surface tension reduction.

In the broader context of alcohol alkoxylates, which are a major class of nonionic surfactants, the hydrophobicity of the alcohol precursor is a key determinant of the final surfactant properties. Fatty alcohols are commonly used precursors in the synthesis of widely used surfactants. While this compound itself is not a fatty alcohol, its butoxy group provides a degree of hydrophobicity.

Research into related sterically hindered or branched alcohol structures offers insights into the potential behavior of this compound. For instance, branched primary alcohols are known to produce ethoxylates with distinct performance advantages over their linear counterparts. These advantages can include lower pour points, enhanced wetting power, and different solvency characteristics. The branching in the alcohol can lead to surfactants that are more effective in reducing surface tension at lower concentrations.

Table 1: Comparison of Structural Features of Surfactant Precursors

| Compound | Structural Family | Key Features | Potential Impact on Surfactant Properties |

| This compound | Neopentyl Glycol Ether | Branched alkyl chain, Steric hindrance near the hydrophilic head | May influence micelle geometry and packing efficiency. |

| Linear Fatty Alcohols | Aliphatic Alcohols | Long, straight alkyl chain | Form well-ordered micelles, widely used in detergents. |

| Branched Alcohols (e.g., Exxal™) | Isomeric Primary Alcohols | Branched alkyl chains of varying lengths | Can offer superior wetting and lower pour points in derived surfactants. exxonmobilchemical.com |

In surface modification applications, the hydroxyl group of this compound could serve as a reactive site for grafting onto surfaces to alter their properties, such as hydrophobicity or lubricity. The bulky neopentyl group could create a more open and less densely packed surface layer compared to linear analogues, which might be advantageous in specific applications where controlled surface morphology is desired.

Environmental Fate and Non Human Biological Interactions

Atmospheric Degradation Pathways

Once released into the atmosphere, 3-Butoxy-2,2-dimethyl-propanol is subject to degradation primarily through reactions with photochemically produced radicals.

The principal atmospheric degradation mechanism for this compound is its reaction with hydroxyl (•OH) radicals. These highly reactive radicals are formed in the troposphere through the photolysis of ozone and subsequent reaction with water vapor. The rate of this degradation reaction is a key factor in determining the atmospheric persistence of the compound.

The estimated rate constant for the gas-phase reaction of this compound with photochemically produced hydroxyl radicals is a critical parameter for determining its atmospheric lifetime.

Assuming a typical average atmospheric hydroxyl radical concentration, the atmospheric half-life of this compound can be estimated. This value provides an indication of how long the compound is likely to persist in the atmosphere before being significantly degraded. Shorter half-lives suggest a lower potential for long-range atmospheric transport.

Table 1: Estimated Atmospheric Degradation Parameters for this compound

| Parameter | Estimated Value | Methodology |

|---|---|---|

| OH Radical Reaction Rate Constant | Value estimated by AOPWIN™ | Structure-Activity Relationship (SAR) |

| Atmospheric Half-Life | Calculated based on the OH radical reaction rate constant | First-order kinetics assuming average •OH concentration |

Aquatic and Terrestrial Environmental Partitioning

The behavior of this compound in aquatic and terrestrial environments is dictated by its partitioning between water, soil, sediment, and air.

The tendency of an organic compound to adsorb to suspended solids and sediment in aquatic environments is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). epa.gov This parameter is crucial for predicting the compound's distribution in the water column versus its accumulation in benthic zones.

For this compound, the Koc value can be estimated using computational models like the KOCWIN™ program, which often utilizes the compound's octanol-water partition coefficient (Kow) as a primary input. epa.gov A low estimated Koc value would suggest that this compound is not expected to significantly adsorb to suspended solids and sediment, and would therefore remain predominantly in the water column.

The mobility of this compound in soil is also governed by its Koc value. This coefficient indicates the potential for the compound to leach through the soil profile and potentially contaminate groundwater.

A low Koc value suggests high mobility in soil, meaning the compound is less likely to be retained by the organic matter in the soil and can be more readily transported with percolating water. Conversely, a high Koc would indicate low mobility and a greater tendency for the compound to remain in the upper soil layers.

Volatilization is another important process that influences the environmental fate of this compound. The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. This constant can be estimated using programs like HENRYWIN™, which employ both group contribution and bond contribution methods. epa.gov

A significant Henry's Law constant would indicate that volatilization from water surfaces is an important fate process. The volatilization half-life from a model river or lake can be estimated based on this constant, providing a measure of the rate at which the compound will partition from the aquatic to the atmospheric compartment. Similarly, volatilization from moist soil surfaces can also be a significant pathway for its removal from the terrestrial environment.

Table 2: Estimated Aquatic and Terrestrial Partitioning Parameters for this compound

| Parameter | Estimated Value | Significance | Estimation Program |

|---|---|---|---|

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Value estimated by KOCWIN™ | Indicates potential for adsorption to soil and sediment. | KOCWIN™ |

| Soil Mobility | Qualitative assessment based on Koc | Predicts movement through the soil profile. | Based on KOCWIN™ output |

| Henry's Law Constant | Value estimated by HENRYWIN™ | Indicates potential for volatilization from water. | HENRYWIN™ |

| Volatilization Half-Life from Water | Calculated based on Henry's Law Constant | Estimates persistence in the aquatic environment. | WVOLWIN™ |

Biodegradation Studies in Microbial Systems

Identification of Microorganisms Capable of Degradation

Research has identified a variety of microorganisms capable of degrading various glycol ethers. These are typically isolated from environments contaminated with these compounds, such as soil and activated sludge. While no studies have specifically isolated organisms that degrade this compound, it is plausible that some of the same genera capable of breaking down other glycol ethers could also metabolize it, potentially after a period of acclimation.

Several bacterial genera have been shown to be effective in the degradation of ethylene (B1197577) and propylene (B89431) glycol ethers. These include:

Pseudomonas sp. nih.gov

Xanthobacter autotrophicus nih.gov

Corynebacterium sp. nih.gov

Aspergillus versicolor (a fungus) nih.gov

For instance, a strain of Pseudomonas sp. was found to assimilate ethylene glycol monomethyl, monoethyl, and monobutyl ethers. nih.gov Similarly, Xanthobacter autotrophicus demonstrated good growth on ethylene glycol monoethyl and monobutyl ethers. nih.gov Mixed cultures of Pseudomonas sp. and Xanthobacter autotrophicus have shown enhanced degradation of several ethylene glycol ethers compared to single-strain cultures. nih.gov The degradation of propylene glycol monoalkyl ethers has been observed with Corynebacterium sp. nih.gov

The following table summarizes microorganisms identified in the degradation of various glycol ethers, which may have the potential to degrade this compound.

| Microorganism Genus/Species | Degraded Glycol Ether(s) | Reference |

| Pseudomonas sp. | Ethylene glycol monomethyl ether, Ethylene glycol monoethyl ether, Ethylene glycol monobutyl ether, Diethylene glycol | nih.gov |

| Xanthobacter autotrophicus | Ethylene glycol monoethyl ether, Ethylene glycol monobutyl ether | nih.gov |

| Corynebacterium sp. | Propylene glycol monoalkyl ethers (C1-C4) | nih.gov |

| Aspergillus versicolor | Ethylene glycol monomethyl ether | nih.gov |

Proposed Microbial Degradation Pathways and Metabolite Identification (e.g., Butoxyacetic Acid Analogs)

The primary established pathway for the microbial degradation of many glycol ethers involves the oxidation of the terminal alcohol group. This process typically proceeds through an aldehyde intermediate to form the corresponding alkoxyacetic acid. nih.govnih.gov For example, the biodegradation of ethylene glycol monoethyl ether by Pseudomonas sp. has been shown to produce ethoxyacetic acid. nih.gov

Applying this known pathway to this compound, a proposed initial step in its microbial degradation would be the oxidation of the primary alcohol group. This would likely be catalyzed by alcohol and aldehyde dehydrogenases, leading to the formation of a transient aldehyde intermediate, 3-butoxy-2,2-dimethyl-propanal. This aldehyde would then be further oxidized to the corresponding carboxylic acid, 3-butoxy-2,2-dimethyl-propanoic acid . This compound is an analog of butoxyacetic acid, with the characteristic neopentyl (2,2-dimethyl) structure.

The subsequent fate of this butoxyacetic acid analog is less certain without specific studies. In the degradation of some simpler glycol ethers, the ether linkage can be cleaved. However, the steric hindrance from the two methyl groups on the neopentyl core of 3-butoxy-2,2-dimethyl-propanoic acid might make enzymatic cleavage of the ether bond more challenging for microorganisms.

It is important to note that neopentyl glycol itself is not considered readily biodegradable, which may suggest that the core structure of this compound could also exhibit some resistance to rapid microbial breakdown. jiuanchemical.com

Comparative Biodegradability with Related Glycol Ethers

The biodegradability of glycol ethers is influenced by several factors, including the length of the alkyl chain, the type of glycol core (ethylene vs. propylene), and the degree of branching. Generally, many common glycol ethers are considered to be biodegradable. epa.gov However, the rate and extent of degradation can vary significantly.

The structure of this compound is unique among commonly studied glycol ethers due to its neopentyl glycol core. This highly branched structure is likely to have a significant impact on its biodegradability compared to linear or less branched isomers.

The following table provides a qualitative comparison of the expected biodegradability of this compound with other classes of glycol ethers, based on general principles of microbial degradation.

| Glycol Ether Class | Example(s) | General Biodegradability | Key Structural Features Influencing Biodegradability | Reference |

| E-series (Ethylene Glycol based) | 2-Butoxyethanol (Ethylene glycol monobutyl ether) | Generally considered biodegradable | Linear alcohol chain, primary alcohol group | epa.gov |

| P-series (Propylene Glycol based) | 1-Methoxy-2-propanol, 1-Ethoxy-2-propanol | Generally considered biodegradable | Secondary alcohol group may influence degradation rate | bohrium.com |

| Branched Glycol Ethers (Neopentyl Glycol based) | This compound | Expected to be less readily biodegradable | Steric hindrance from the neopentyl group may slow enzymatic attack | jiuanchemical.com |

The presence of the quaternary carbon atom and the two adjacent methyl groups in the neopentyl structure of this compound creates significant steric hindrance. This can impede the access of microbial enzymes to the ether linkage and the carbon backbone, potentially leading to a slower rate of degradation compared to linear glycol ethers like 2-butoxyethanol. While the initial oxidation of the primary alcohol group may proceed, the subsequent breakdown of the resulting butoxyacetic acid analog could be a rate-limiting step in the complete mineralization of the compound.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-Butoxy-2,2-dimethyl-propanol from complex mixtures. Gas and liquid chromatography, in particular, offer the high resolution required for unambiguous identification and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection provided by mass spectrometry makes it an ideal method.

Method parameters are critical for achieving optimal separation and detection. A highly polar column is often preferred for the analysis of glycol ethers and related compounds to ensure good chromatographic resolution without the need for derivatization mdpi.comresearchgate.net. The selection of an appropriate column, such as a cyano-based thin film column, can provide better resolution and faster run times compared to thicker film columns gcms.czrestek.com.

Typical GC-MS parameters for the analysis of compounds structurally similar to this compound are summarized in the table below.

Table 1: Illustrative GC-MS Parameters for Analysis of Hindered Alcohols and Ethers

| Parameter | Setting |

|---|---|

| Column Type | Rxi®-1301Sil MS or DB-WAX researchgate.netgcms.cz |

| Column Dimensions | 30-50 m length, 0.20-0.32 mm i.d., 0.25 µm film thickness researchgate.netsemanticscholar.org |

| Carrier Gas | Helium or Hydrogen semanticscholar.orgnih.gov |

| Flow Rate | 1-2 mL/min semanticscholar.orgnih.gov |

| Injector Temperature | 250 °C semanticscholar.org |

| Oven Program | Initial temp. 40-100°C, ramp at 8-10°C/min to 240°C researchgate.netnih.gov |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV semanticscholar.org |

| Scan Range | 20-200 amu gcms.czrestek.com |

The mass spectrum of this compound would be expected to show characteristic fragmentation patterns. For similar t-butyl ethers, a base peak at m/z 57 is common, corresponding to the stable t-butyl cation. The identification of primary alcohols can often be aided by the observation of a fragment corresponding to the loss of a CH₂OH group ([M-31]⁺) semanticscholar.org.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of less volatile and more polar compounds. Direct analysis of alcohols like this compound by HPLC can be challenging due to their lack of a strong chromophore, making UV detection difficult researchgate.net. Refractive index (RI) detection is a common alternative for the analysis of alcohols without derivatization nih.govwaters.com.

To enhance sensitivity and enable the use of more common detectors like UV or fluorescence detectors, derivatization of the hydroxyl group is often employed. Reagents that introduce a UV-active or fluorescent moiety to the alcohol can significantly lower the limits of detection researchgate.net.

Table 2: Common Derivatization Reagents for HPLC Analysis of Alcohols

| Derivatizing Agent | Resulting Derivative | Detection Method |

|---|---|---|

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescent ester | Fluorescence, UV researchgate.net |

| Benzoyl chloride | UV-absorbing ester | UV |

Once derivatized, the resulting compound can be separated using reverse-phase HPLC. The choice of column and mobile phase will depend on the specific derivative formed.

Spectroscopic Detection Methods

Spectroscopic methods are invaluable for the structural elucidation and identification of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands would be expected around 1100 cm⁻¹. The presence of C-H stretching vibrations from the alkyl groups would be observed in the 2850-3000 cm⁻¹ region wikipedia.org. Fourier-transform infrared (FTIR) spectroscopy of this compound has been noted to show a sharp O-H stretch at 3420 cm⁻¹, suggesting weak, geometrically restricted hydrogen bonds smolecule.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would provide detailed information about the structure. Distinct signals would be expected for the protons of the butyl group, the methylene (B1212753) protons adjacent to the ether oxygen, the protons of the dimethyl-substituted carbon, and the hydroxyl proton. The chemical shifts and coupling patterns would allow for the unambiguous assignment of the proton environments.

¹³C NMR : The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the carbon skeleton of the molecule.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples or consumer products requires effective sample preparation to isolate the analyte and remove interfering substances. Due to its polar nature, extraction from aqueous matrices can be challenging researchgate.net.

Liquid-Liquid Extraction (LLE) : This is a traditional method for extracting organic compounds from aqueous samples. However, it can be time-consuming and require large volumes of organic solvents mdpi.com.

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix. For polar compounds, the choice of sorbent is critical researchgate.net.

Ultrasound-Assisted Extraction (UAE) and Micro-Matrix Solid-Phase Dispersion (µMSPD) : These are newer, environmentally friendly techniques that use smaller amounts of sample and solvent. They have been successfully applied to the extraction of glycol ethers from cosmetics mdpi.comresearchgate.net.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method, originally developed for pesticide analysis, has been adapted for the extraction of a wide range of compounds, including glycol ethers, from various matrices researchgate.net.

Development of High-Sensitivity and High-Specificity Analytical Assays

The development of analytical methods with high sensitivity and specificity is crucial for detecting trace levels of this compound, particularly in contexts such as environmental monitoring or quality control of consumer products.

Achieving high sensitivity often involves optimizing both the sample preparation and the instrumental analysis steps. Preconcentration techniques, such as solid-phase microextraction (SPME), can be employed to increase the concentration of the analyte before injection into the analytical instrument mdpi.com.

In terms of instrumental analysis, using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can significantly enhance both sensitivity and specificity by focusing on characteristic ions of the target analyte nih.gov. The development of such targeted methods requires a thorough understanding of the fragmentation pattern of this compound.

Furthermore, the principles of Analytical Quality by Design (AQbD) can be applied to systematically develop robust and optimized analytical methods. This approach involves defining an analytical target profile and identifying critical method parameters to ensure the method consistently meets its intended performance criteria mdpi.comacs.org.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic properties of a molecule with high accuracy. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms (the equilibrium geometry) and to describe the distribution of electrons within the molecule.

For 3-Butoxy-2,2-dimethyl-propanol, the structure is based on a neopentyl (2,2-dimethylpropyl) core. DFT calculations would be used to optimize the bond lengths, bond angles, and dihedral angles. A key structural feature is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) and the ether oxygen atom. Theoretical studies on similar alkoxy alcohols, such as 3-methoxypropan-1-ol, have shown that conformers stabilized by such intramolecular hydrogen bonds are often the most stable in the gas phase. rsc.org The strength of this interaction would be influenced by the steric bulk of the two methyl groups on the central carbon, which may affect the optimal geometry for hydrogen bonding.

Electronic properties derived from these calculations provide insights into the molecule's reactivity and intermolecular interactions. Key properties include the dipole moment, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. In this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating these are sites susceptible to electrophilic attack, while the hydroxyl hydrogen would be a site of positive potential.

| Calculated Property | Analogous Compound | Typical Calculated Value | Significance |

|---|---|---|---|

| Dipole Moment | Dimethyl Ether | ~1.3 D | Indicates overall molecular polarity. |

| Dipole Moment | Ethanol | ~1.7 D | Influences solubility and intermolecular forces. |

| HOMO-LUMO Gap | 2,2-Dimethyl-1-propanol | Typically > 7 eV | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Mulliken Charge on Hydroxyl O | Ethanol | ~ -0.7 e | Indicates partial atomic charge and sites for electrostatic interaction. researchgate.net |

| Mulliken Charge on Ether O | Dimethyl Ether | ~ -0.5 e | Highlights nucleophilic character. researchgate.net |

Molecular Dynamics Simulations of Interactions in Solvents and Materials

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these interactions, MD can predict how a compound like this compound behaves in a liquid state or when dissolved in solvents like water. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

A key area of investigation for this compound using MD simulations would be its hydrogen bonding behavior. mdpi.com As a molecule containing both a hydrogen bond donor (-OH group) and two potential acceptors (the hydroxyl oxygen and the ether oxygen), it can engage in several types of hydrogen bonds:

Intermolecular OH-OH: Hydrogen bonds between the hydroxyl groups of two separate molecules.

Intermolecular OH-OE: Hydrogen bonds between the hydroxyl group of one molecule and the ether oxygen of another.

Intramolecular OH-OE: A hydrogen bond between the hydroxyl group and the ether oxygen within the same molecule.

Studies on similar ether alcohols show that intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is generally stronger than that involving ether groups (OH-OE). researchgate.net MD simulations can quantify the prevalence and lifetime of each type of hydrogen bond. For this compound, the formation of a six-membered ring via an intramolecular hydrogen bond is sterically plausible and would affect the molecule's conformation, making it more compact. Simulations could reveal the balance between these intra- and intermolecular interactions, which in turn governs physical properties like viscosity and self-diffusion. researchgate.net For example, a high degree of intramolecular hydrogen bonding can reduce the number of sites available for intermolecular bonding, potentially lowering the boiling point compared to isomers that favor intermolecular interactions. researchgate.net

| Simulation Parameter | Finding from Analogous Ether Alcohol Systems | Relevance to this compound |

|---|---|---|

| Intramolecular H-Bonding | Prevalent in 3-alkoxypropanols, forming stable H-bonds. researchgate.net | Suggests a high probability of forming a stable intramolecular hydrogen bond. |

| Intermolecular H-Bonding Strength | OH-OH interactions are stronger than OH-Ether interactions. researchgate.net | The primary intermolecular association would be through the hydroxyl groups. |

| Effect of Temperature | Increased temperature reduces intermolecular H-bonding but can slightly increase intramolecular H-bonding. researchgate.net | Predicts a shift towards more compact, internally-bonded conformations at higher temperatures. |

| Coordination in Water | Water molecules form hydrogen bonds preferentially with the hydroxyl group over the ether group. nih.gov | In aqueous solution, the hydroxyl group would be the primary site of hydration. |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. A common approach is to calculate Bond Dissociation Energies (BDEs), which represent the energy required to break a specific bond homolytically. acs.org Lower BDE values indicate weaker bonds that are more susceptible to breaking, thus highlighting the most probable sites for radical reactions, such as hydrogen abstraction. DFT calculations are frequently used to compute BDEs for organic molecules. researchgate.net

For this compound, the most likely initial steps in many chemical reactions (e.g., oxidation) involve the abstraction of a hydrogen atom. By calculating the BDE for each C-H and the O-H bond, one can predict the most reactive sites. In general, C-H bonds adjacent to an oxygen atom (either an alcohol or an ether) are weaker than typical alkane C-H bonds due to the stabilization of the resulting radical by the adjacent oxygen. acs.org Therefore, the most likely sites for hydrogen abstraction would be:

The hydrogen of the hydroxyl group (-OH).

The hydrogens on the methylene (B1212753) carbon adjacent to the ether oxygen (-O-CH₂-).

The hydrogens on the methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

Computational studies on various alcohols and ethers have established trends in BDEs. The O-H bond in alcohols typically has a higher BDE than the C-H bond on the carbon bearing the hydroxyl group. The C-H bonds alpha to an ether oxygen are also significantly weakened. Comparing the calculated BDEs for these different positions in this compound would provide a quantitative ranking of their reactivity. Once a radical is formed, further reaction pathways, such as rearrangement or fragmentation, can be explored by locating the transition state structures for these processes. nih.gov

| Bond Type in Analogous Structures | Typical Calculated BDE (kcal/mol) | Implication for Reactivity |

|---|---|---|

| Primary C-H (in propane) | ~100 | Relatively strong, less reactive. |

| O-H (in propanol) | ~105 | Strong bond, but reactive towards certain reagents. acs.org |

| α-C-H (in propanol) | ~94 | Weakened by the adjacent -OH group, a likely site of abstraction. acs.org |

| α-C-H (in diethyl ether) | ~93 | Weakened by the adjacent ether oxygen, a primary reactive site. researchgate.net |

In Silico Modeling for Structure-Property Relationships (excluding toxicity)

In silico modeling, specifically through Quantitative Structure-Property Relationship (QSPR) models, aims to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property for a series of related compounds. Once a robust model is developed, it can be used to predict the properties of new or untested molecules like this compound.

To build a QSPR model for a property like boiling point, a set of glycol ethers with known boiling points would be selected. wikipedia.org For each molecule, a wide range of molecular descriptors would be calculated computationally. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., branching indices).

Geometrical: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum Chemical: Calculated from the electronic structure (e.g., dipole moment, orbital energies). nih.gov

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to select the most relevant descriptors and create a predictive equation. For glycol ethers, properties like boiling point are strongly influenced by molecular weight, polarity (dipole moment), and the ability to form hydrogen bonds. libretexts.org A QSPR model would likely identify descriptors related to these features as being most important. By calculating these same descriptors for this compound, its boiling point could be estimated without the need for experimental measurement. Such models are valuable for rapidly screening compounds for desired physical properties in various applications.

| Molecular Descriptor | Descriptor Type | Predicted Influence on Boiling Point |

|---|---|---|

| Molecular Weight (MW) | Constitutional | Positive correlation (higher MW, higher boiling point). nih.gov |

| Dipole Moment | Quantum Chemical | Positive correlation (higher polarity, stronger dipole-dipole forces). |

| Number of H-bond Donors | Topological | Strong positive correlation (hydrogen bonding significantly increases boiling point). |

| Molecular Surface Area | Geometrical | Positive correlation (larger surface area, greater van der Waals forces). |

| Wiener Index | Topological | Correlates with molecular branching; more branching tends to lower boiling point. |

Structure Activity Relationship Sar Studies Non Clinical Focus

Correlating Structural Modifications with Solvent Properties

The solvent characteristics of 3-Butoxy-2,2-dimethyl-propanol are a direct consequence of its amphiphilic nature, possessing both a nonpolar (butoxy group and hydrocarbon backbone) and a polar (hydroxyl group) region. The specific arrangement of these groups significantly influences its properties compared to other isomers and related molecules.

The central quaternary carbon, characteristic of the neopentyl structure, imparts significant steric hindrance. This sterically crowded environment shields the ether oxygen and the nearby hydroxyl group, which can influence reaction kinetics for processes where the compound is used as a reactive solvent. Furthermore, this bulky structure disrupts the packing of molecules, affecting viscosity and boiling point. The presence of the hydroxyl group allows for hydrogen bonding, a property absent in its diether analogues, which significantly raises its boiling point and influences its solubility in protic solvents. atamanchemicals.com

The interplay of the butoxy group, the neopentyl core, and the hydroxyl group results in a molecule with balanced solvency for a range of substances. To illustrate the contribution of each structural feature, the table below compares the properties of related compounds.

Interactive Data Table: Comparison of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Features | Impact on Properties |

|---|---|---|---|---|---|

| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | Linear alkyl chain, primary -OH | Baseline for a C4 alcohol; exhibits strong hydrogen bonding. |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Ether linkage, no -OH group | Lacks hydrogen bonding, resulting in very low boiling point. sinocheme.com |

| Neopentyl Glycol | C₅H₁₂O₂ | 104.15 | 208 | gem-dimethyl group, two primary -OH | High boiling point due to two -OH groups and molecular symmetry. wikipedia.org |

| 1-Butoxy-2-propanol | C₇H₁₆O₂ | 132.20 | 171 | Butyl ether, secondary -OH, methyl branch | Isomeric structure with less steric hindrance than a neopentyl group. atamanchemicals.com |

| This compound | C₉H₂₀O₂ | 160.26 | ~210-220 (estimated) | Butyl ether, primary -OH, gem-dimethyl group | High boiling point due to -OH and molecular weight; bulky structure affects viscosity and solvency. |

Note: Data for this compound is estimated based on structural similarities and trends.

The neopentyl structure is known to enhance thermal and chemical stability in its derivatives, a trait that is conferred to this compound. chemicalbook.com This stability makes it a potentially valuable solvent for high-temperature applications or in chemically aggressive environments.

Impact of Molecular Architecture on Interfacial Activity

The distinct hydrophobic and hydrophilic regions of this compound suggest it possesses surface-active properties. The n-butoxy group acts as a classic hydrophobic tail, while the primary hydroxyl group serves as a hydrophilic head. This amphiphilic character enables the molecule to orient itself at interfaces, such as air-liquid or oil-water, thereby reducing surface tension.

The molecular architecture plays a critical role in the efficiency and nature of this interfacial activity.

Hydrophobic Tail: The C4 alkyl chain of the butoxy group provides sufficient hydrophobicity to drive the molecule to the surface of water.

Hydrophilic Head: The -CH₂OH group is strongly hydrophilic, capable of hydrogen bonding with water and other polar substances, anchoring that end of the molecule in the aqueous phase.

Neopentyl Core: The bulky 2,2-dimethylpropyl group near the hydrophilic head is a unique feature. This sterically hindered group influences how the molecules pack at an interface. Unlike linear amphiphiles that can pack tightly, the neopentyl structure may lead to a less dense molecular arrangement at the surface, which would affect properties like the critical micelle concentration (CMC) and the minimum surface area per molecule. nih.govresearchgate.net

This structure makes this compound a potential coupling agent, helping to solubilize immiscible components, or a co-surfactant in complex formulations. The balance between its hydrophobic and hydrophilic parts, modified by the steric bulk of the neopentyl core, determines its effectiveness in lowering surface tension and facilitating emulsification.

Relationship between Structure and Performance in Material Applications

The structural characteristics of this compound are directly linked to its performance when used as a chemical intermediate or additive in material applications. The core benefits are derived from the neopentyl glycol backbone.

Derivatives of neopentyl glycol are widely used in the synthesis of high-performance polymers, such as polyester (B1180765) and alkyd resins for coatings. chemicalbook.comresearchgate.net The gem-dimethyl group provides exceptional stability against degradation by heat, light, and hydrolysis. wikipedia.org When this compound is used as a reactive intermediate, it can incorporate this durable neopentyl structure into a polymer backbone. The primary hydroxyl group allows it to be readily esterified or reacted to form urethanes.

Key Performance Contributions in Material Applications:

Enhanced Durability: Polymers incorporating the 2,2-dimethyl-1,3-propane moiety exhibit excellent resistance to chemical attack and weathering. This makes materials synthesized with this compound suitable for demanding applications like automotive and industrial coatings. chemicalbook.comjiuanchemical.com

Improved Thermal Stability: The symmetrical, compact neopentyl structure contributes to a higher glass transition temperature and improved thermal stability in the resulting polymers.

Coalescing Agent/Solvent in Coatings: In paint and coating formulations, it can function as a high-boiling point, low-volatility organic solvent. Its molecular structure would allow it to effectively plasticize latex particles during film formation, promoting the creation of a smooth and durable coating. The inherent stability of the molecule would ensure it does not contribute to long-term film degradation.

Plasticizer and Lubricant Synthesis: The molecule can serve as a building block for specialty plasticizers and synthetic lubricants. Esterification of the hydroxyl group can yield high-performance esters with excellent thermal and oxidative stability, a known characteristic of neopentyl polyol esters. chemicalbook.com

Influence of Stereoisomerism on Chemical Properties and Applications

Stereoisomerism refers to compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. A key structural feature of this compound is its lack of chirality.

The central carbon atom of the neopentyl core (C2 of the propanol (B110389) chain) is bonded to two identical methyl groups and two different groups (-CH₂OH and -CH₂O(CH₂)₃CH₃ attached via the C1 carbon). However, no carbon atom in the molecule has four different substituents. Therefore, the molecule is achiral and does not have any enantiomers or diastereomers.

Implications of Achirality:

Synthetic Simplicity: The synthesis of this compound does not produce a mixture of stereoisomers. This simplifies the purification process and ensures product consistency, as there is no need to separate different isomers which might have different properties.

Predictable Physical Properties: The absence of stereoisomers means that properties such as boiling point, melting point, and refractive index are singular values, not ranges or different values for different isomers.

Application Consistency: In applications such as polymer synthesis or as a solvent, the response is uniform and predictable. In contrast, if a chiral molecule were used, different stereoisomers could react at different rates or lead to polymers with different tacticities and, consequently, different mechanical or thermal properties.

While this compound itself is achiral, it is useful to consider its structural isomers. For example, an isomer like 1-butoxy-2-methyl-2-butanol could be chiral, leading to stereoisomers and the associated complexities in synthesis and application. The symmetrical gem-dimethyl arrangement in the neopentyl core effectively eliminates this possibility for the title compound.

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The development of environmentally benign and economically viable synthetic pathways is a cornerstone of modern chemistry. For 3-Butoxy-2,2-dimethyl-propanol, future research should prioritize moving beyond traditional synthesis methods, which may rely on petrochemical feedstocks and harsh reaction conditions.

A primary focus will be the exploration of bio-based synthetic routes . This could involve the use of renewable feedstocks, such as bio-isobutene and bio-based butanol, which are becoming increasingly available. mdpi.comresearchgate.net Research into catalytic processes that can efficiently couple these bio-derived building blocks will be crucial. The use of solid acid catalysts, for instance, has been effective in the synthesis of other glycol ethers and could be adapted for this compound. nih.gov

Furthermore, the principles of green chemistry should guide the development of new production methods. rsc.orgsigmaaldrich.comacs.org This includes minimizing waste, using less hazardous chemicals, and designing energy-efficient processes. Continuous flow chemistry, for example, could offer advantages over traditional batch processing in terms of safety, efficiency, and scalability.